![molecular formula C16H14O3 B1320516 Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate CAS No. 885950-48-1](/img/structure/B1320516.png)
Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Scientific Research Applications
Two-Dimensional Covalent Organic Frameworks
This compound is used in the synthesis of two-dimensional covalent organic frameworks (2D COFs) . These frameworks are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
Luminescent Covalent–Organic Polymers
Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate is used to build a novel hydrazone connected stable luminescent covalent–organic polymer (H-COP) . This H-COP material is of high stability and is synthesized by a typical Schiff-base reaction . The porosity and stability of this H-COP material enable a unique sensing platform for nitro-explosives with great sensitivity .
Sensing Probes for Nitro-Explosives
The H-COP material synthesized using this compound shows attractive selectivity and sensitivity towards phenolic nitro-explosives and other common explosives . This makes it a promising luminescent probe for the selective sensing of nitro-explosives, which is a challenging issue in the field of national security and ecological protection .
Adsorption of Carboxylic Acid Pesticides
Although not directly mentioned in the search results, similar compounds have been used in the adsorption of carboxylic acid pesticides . It’s possible that Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate could be used in a similar manner, but further research would be needed to confirm this.
Mechanism of Action
Target of Action
Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate, also known as ethyl 4-(2-formylphenyl)benzoate, is primarily used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . The primary targets of this compound are the organic building units that make up these frameworks .
Mode of Action
The compound interacts with its targets through a process known as condensation . In this process, the compound forms covalent bonds with the organic building units, resulting in the formation of a stable, extended framework . This interaction results in changes to the structure and properties of the resulting COFs .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis and modification of COFs . The compound’s interaction with its targets leads to the formation of COFs with hierarchical porosity . These COFs can then be further modified through pore engineering to create materials with specific properties .
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have good bioavailability for its intended use in the synthesis of cofs .
Result of Action
The result of the compound’s action is the formation of COFs with hierarchical porosity . These materials have a wide range of potential applications, including in the detection of nitro-explosives .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the efficiency of the condensation process . Additionally, the presence of other compounds can influence the properties of the resulting COFs .
properties
IUPAC Name |
ethyl 4-(2-formylphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDTBPSTDXEPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594697 |
Source
|
Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
885950-48-1 |
Source
|
Record name | Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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